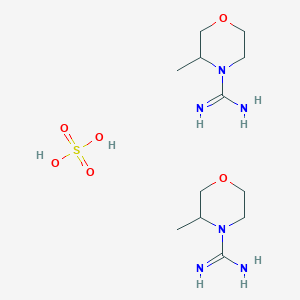
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid is a chemical compound with the CAS number 1803604-48-9. It is known for its versatility and is used in various advanced research and development projects. The compound has a molecular weight of 384.46 g/mol and a purity of at least 95% .
Métodos De Preparación
The synthetic routes and reaction conditions for Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid are not widely documented in publicly available sources. it is typically prepared through a series of chemical reactions involving the starting materials 3-methylmorpholine and carboximidamide, followed by the addition of sulfuric acid to form the final product. Industrial production methods may involve optimization of reaction conditions to achieve high yield and purity .
Análisis De Reacciones Químicas
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology research.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid can be compared with other similar compounds, such as:
3-methylmorpholine-4-carboximidamide: This compound lacks the sulfuric acid component and may have different chemical properties and applications.
Propiedades
Fórmula molecular |
C12H28N6O6S |
|---|---|
Peso molecular |
384.46 g/mol |
Nombre IUPAC |
3-methylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C6H13N3O.H2O4S/c2*1-5-4-10-3-2-9(5)6(7)8;1-5(2,3)4/h2*5H,2-4H2,1H3,(H3,7,8);(H2,1,2,3,4) |
Clave InChI |
LVEWFCSSBFYGRW-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCN1C(=N)N.CC1COCCN1C(=N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
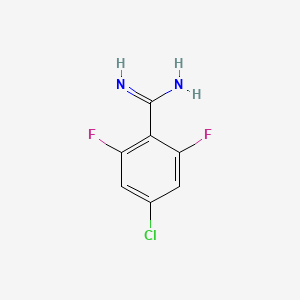
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
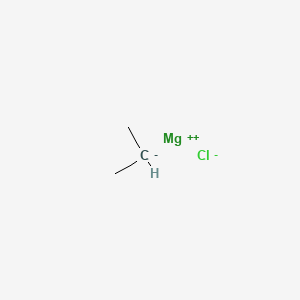
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)

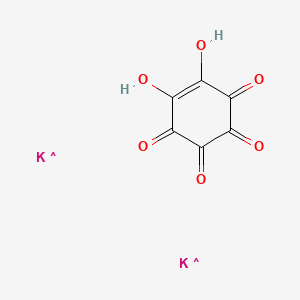

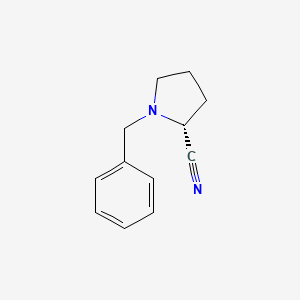
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)

